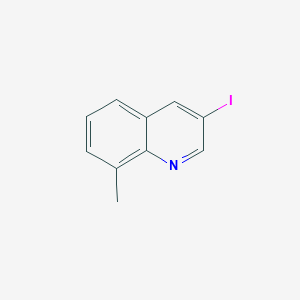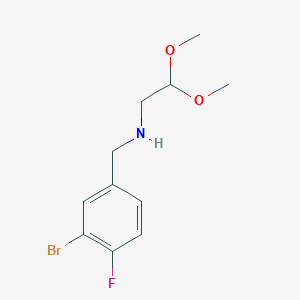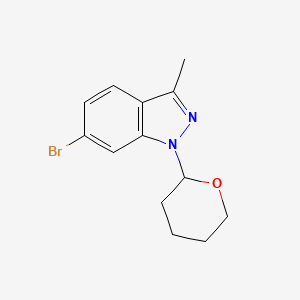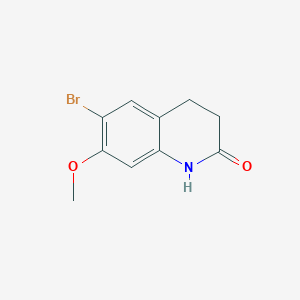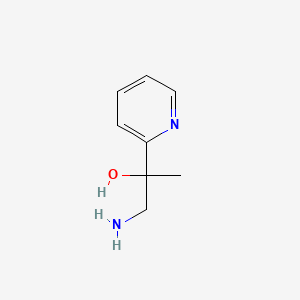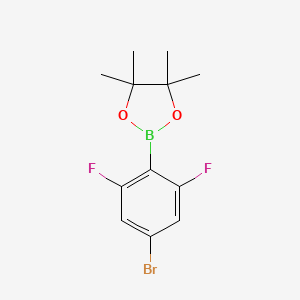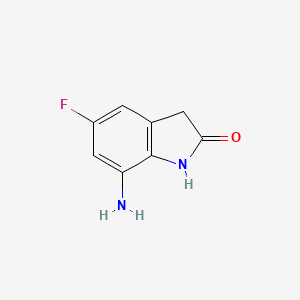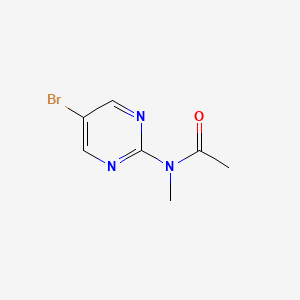
(2,2-Difluorocyclobutyl)methanol
説明
“(2,2-Difluorocyclobutyl)methanol” is a chemical compound with the CAS Number: 1419101-11-3 . It has a molecular weight of 122.11 . The IUPAC name for this compound is (2,2-difluorocyclobutyl)methanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “(2,2-Difluorocyclobutyl)methanol” is 1S/C5H8F2O/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2,2-Difluorocyclobutyl)methanol” is a liquid at room temperature . It has a molecular weight of 122.11 . The compound is stored in a refrigerator .科学的研究の応用
Methanol as a Building Block
Chemical Synthesis and Energy Technologies : Methanol, including derivatives like (2,2-Difluorocyclobutyl)methanol, is a potential hydrogen source and C1 synthon. It finds applications in chemical synthesis and energy technologies due to its role as a simple alcohol in organic synthesis. Methanol is effectively utilized in organic synthesis for selective N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its synthetic value in advanced reactions (Natte et al., 2021).
Catalysis and Reaction Mechanisms : Methanol, including its derivatives, is used in catalytic processes like the iridium-catalyzed C–C coupling, providing higher alcohols with all-carbon quaternary centers. This demonstrates methanol's role as an abundant, renewable chemical feedstock in catalytic processes (Moran et al., 2011).
Methanol to Olefins (MTO) : Methanol is used in the MTO reaction, which is important for both fundamental research and industrial application. The MTO technology converts methanol to olefins, showcasing its utility in industrial chemical processes (Tian et al., 2015).
Methanol in Biological and Biochemical Research
Biomembrane Studies : Methanol affects lipid dynamics in biological and synthetic membranes, influencing the structure-function relationship associated with bilayer composition. This is crucial in studying the action of transmembrane proteins/peptides (Nguyen et al., 2019).
Engineering Microbial Methanol Conversion : Engineering methylotrophic Escherichia coli for converting methanol to metabolites demonstrates methanol's role in biological production of chemicals and fuels. This highlights methanol's potential as a substrate in biological systems (Whitaker et al., 2017).
Miscellaneous Applications
Quantum Yield and Actinometry : Methanol is used to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions, indicating its role in chemical reactions and actinometry (Goldstein et al., 2007).
Hydrogen Bonding Studies : Research on compounds like (1-fluorocyclopropyl)methanol, which is structurally similar to (2,2-Difluorocyclobutyl)methanol, involves studying internal hydrogen bonding dynamics. This contributes to understanding the molecular structures and interactions in different chemical environments (Møllendal et al., 2004).
Safety and Hazards
“(2,2-Difluorocyclobutyl)methanol” is classified as a dangerous substance. It has hazard statements H226, H315, H319, H335 . These indicate that it is flammable and can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its mist or vapors and washing skin thoroughly after handling .
将来の方向性
While specific future directions for “(2,2-Difluorocyclobutyl)methanol” are not available, research on CO2 utilization has focused on hydrogenation of CO2 to methanol due to global warming . This suggests potential future directions for research and development involving methanol and its derivatives.
特性
IUPAC Name |
(2,2-difluorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWXKQWZHLTWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



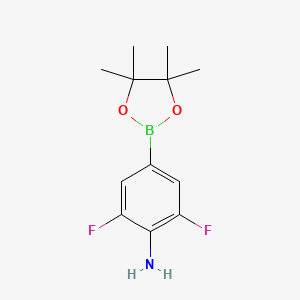

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)

